molecular formula C10H12O2 B1298940 3-Isopropoxybenzaldehyde CAS No. 75792-33-5

3-Isopropoxybenzaldehyde

Cat. No. B1298940
CAS RN: 75792-33-5
M. Wt: 164.2 g/mol
InChI Key: NOBKCEXLDDGYID-UHFFFAOYSA-N
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Description

3-Isopropoxybenzaldehyde is a chemical compound that is a derivative of benzaldehyde with an isopropoxy group attached to the aromatic ring. It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and ligands for catalysis. The presence of the aldehyde functional group makes it a versatile starting material for numerous chemical reactions.

Synthesis Analysis

The synthesis of derivatives related to 3-isopropoxybenzaldehyde can be achieved through various methods. A novel one-pot synthesis of 2-substituted 3-alkoxyisoindolin-1-imine derivatives has been developed using 2-cyanobenzaldehyde, amine, and alcohol, which could be adapted for the synthesis of 3-isopropoxybenzaldehyde-related compounds . Additionally, the synthesis of 2-isopropoxy-5-nitrobenzaldehyde, a closely related compound, has been performed using continuous flow chemistry, indicating the potential for efficient and reproducible methods for synthesizing substituted benzaldehydes .

Molecular Structure Analysis

The molecular structure of 3-isopropoxybenzaldehyde would consist of a benzene ring with an aldehyde group and an isopropoxy group attached. The electronic and steric effects of these substituents influence the reactivity of the compound. Studies on similar molecules, such as 3-methoxy-2-hydroxybenzaldehyde derivatives, have been characterized by spectroscopy and crystal structure investigations, providing insights into the bonding and geometry that could be relevant for 3-isopropoxybenzaldehyde .

Chemical Reactions Analysis

3-Isopropoxybenzaldehyde can undergo various chemical reactions typical of aldehydes, such as nucleophilic addition or condensation. For instance, benzaldehyde derivatives can react with secondary amines and isocyanides to form benzo[b]furan derivatives . Moreover, the aldehyde group can be involved in the formation of hydrazones, which can be further used to synthesize complex structures like naphthalenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-isopropoxybenzaldehyde would be influenced by its functional groups. The aldehyde group is typically polar, which can affect solubility and boiling point. The isopropoxy group may impart some hydrophobic character to the molecule. While specific data on 3-isopropoxybenzaldehyde is not provided, related compounds have been synthesized and characterized, suggesting that similar analytical techniques could be applied to determine its properties .

Scientific Research Applications

Electrocatalytic Activity

3-Isopropoxybenzaldehyde and related analogs have been studied for their potential in the electrocatalytic oxidation of NADH. This is particularly relevant in the design of biosensors based on coupled dehydrogenase enzymatic activities. Films derived from dihydroxybenzaldehyde isomers, which are chemically related to 3-Isopropoxybenzaldehyde, exhibit catalytic activity, highlighting its potential in electrochemical applications (Pariente et al., 1996).

Synthesis of Nitro-Substituted Catalysts

The compound is used in the selective and efficient synthesis of 2-isopropoxy-5-nitrobenzaldehyde, an important building block in the preparation of ligands for nitro-substituted Hoveyda–Grubbs metathesis catalysts. This process is significant in continuous flow chemistry, enhancing reproducibility and efficiency in chemical synthesis (Knapkiewicz et al., 2012).

Synthesis of Isovanillin

Research into the synthesis of isovanillin, a significant spice widely used in food and pharmaceutical industries, involves compounds chemically related to 3-Isopropoxybenzaldehyde. This research underscores its importance as a medical intermediate and highlights the synthesis methods and applications of isovanillin (Huang Xiao-fen, 2015).

Vasculoprotective Effects

Studies on 3-Hydroxybenzaldehyde, a compound similar to 3-Isopropoxybenzaldehyde, indicate potential vasculoprotective effects. It has been shown to prevent PDGF-induced vascular smooth muscle cells proliferation and has demonstrated anti-inflammatory effects in endothelial cells. This suggests its possible therapeutic use in vascular diseases (Kong et al., 2016).

Heterocyclic Compound Synthesis

3-Isopropoxybenzaldehyde is used in the synthesis of various benzo-fused heterocycles, which are important in pharmaceutical and chemical industries. The use of ruthenium-mediated isomerization and ring-closing metathesis highlights its versatility in organic synthesis (Otterlo et al., 2003).

Polymer Science

The polymerization of 3-hydroxybenzaldehyde, chemically related to 3-Isopropoxybenzaldehyde, has been explored for its potential in creating polymers with specific thermal properties. This research contributes to the development of new materials with unique characteristics (Mart et al., 2006).

Multicomponent Chemical Reactions

3-Isopropoxybenzaldehyde and its analogs are used in novel multicomponent chemical reactions, such as the synthesis of 3,4-dihydrocoumarin derivatives. These reactions are significant for their efficiency and versatility in organic synthesis (Shaabani et al., 2008).

Fluorescent pH Sensors

Compounds derived from 3-Isopropoxybenzaldehyde have been developed as fluorescent pH sensors. These sensors are highly selective and sensitive, valuable for studying biological organelles and processes (Saha et al., 2011).

properties

IUPAC Name

3-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(2)12-10-5-3-4-9(6-10)7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBKCEXLDDGYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351898
Record name 3-Isopropoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropoxybenzaldehyde

CAS RN

75792-33-5
Record name 3-Isopropoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75792-33-5
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Synthesis routes and methods I

Procedure details

Ex-645A) 3-Hydroxybenzaldehyde (5.60 g, 45.9 mmol) and 2-iodopropane (7.86 g, 46.2 mmol) were dissolved in 50 mL of isopropanol. Potassium carbonate (20 g, 145 mmol) was added, and the mixture was heated to reflux for 8 h, at which time TLC analysis indicated that the reaction had gone to completion. Water was added to dissolve all solids, and the mixture was extracted with ether (3×). The combined ether layer was washed with water, 2 M NaOH, again with water until clear (4×), and finally with brine. The solution was dried over MgSO4, filtered, and evaporated to give 5.03 g (67%) of the desired 3-isopropoxybenzaldehyde product as a pale oil. 1H NMR (C6D6) δ9.62 (s, 1H), 7.29 (s, 1H), 7.03 (m, 1H), 6.91 (t, 1H), 6.84 (m, 1H), 4.03 (septet, 1H), 0.96 (d, 6H).
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5.6 g
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7.86 g
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50 mL
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20 g
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Synthesis routes and methods II

Procedure details

3-Isopropoxybenzaldehyde was prepared from 3-hydroxybenzaldehyde and isopropyl iodide analogous to the procedure described in Example 361. By using the procedure of Example 151 this aldehyde was transformed to 2-(3-isopropoxyphenyl)ethylamine, which was reacted with the product of Example 103, following the procedure of Example 105 to give the titled product.
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Synthesis routes and methods III

Procedure details

Step AU (1). A solution of 3-hydroxybenzaldehyde (67 g, 549 mmol), 2-iodopropane (100 g, 588 mmol) and K2CO3 (130 g, 942 mmol) in 400 mL DMF was stirred for 18 h. To the above solution was added 2-iodopropane (20 g, 117 mmol) and K2CO3 (20 g, 145 mmol) and the mixture was stirred for another 24 h. The reaction mixture was poured into 300 mL water which was extracted with EtOAc (200 mL×3). The combined organic layers were washed with water (100 mL×3), dried over Na2SO4, filtered, and concentrated in vacuo to afford 77 g (85% yield) of 3-isopropoxybenzaldehyde as an oil. 1H NMR (300 MHz, CDCl3) δ 1.29-1.31 (d, 6H) 4.5-4.6 (m, 1H) 7.0-7.1 (m, 1H) 7.3-7.4 (m, 3H).
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130 g
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400 mL
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20 g
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20 g
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300 mL
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Synthesis routes and methods IV

Procedure details

A mixture of commercially available 3-hydroxybenzaldehyde (3.000 g; 24.60 mmol), 2-iodopropane (12.528 g; 73.70 mmol), K2CO3 (6.790 g; 49.10 mmol), and Cs2CO3 (1.601 g; 4.91 mmol) in anh. DMF (60 ml) was stirred at rt, under nitrogen, for 17 h. Et2O was added and the organic layer was washed with water, dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure affording 3-isopropoxybenzaldehyde as a yellow oil. LC-MS (conditions A): tR=0.76 min.; [M+H]+: 165.24 g/mol.
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3 g
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6.79 g
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1.601 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Isopropoxybenzaldehyde
Reactant of Route 5
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Reactant of Route 6
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3-Isopropoxybenzaldehyde

Citations

For This Compound
33
Citations
T Dünnwald, AS Demir, P Siegert… - European Journal of …, 2000 - Wiley Online Library
… pound 5h was prepared according to the procedure for 5f using a solution of 3-isopropoxybenzaldehyde (3h) (164 mg, 1.0 mmol, 5 mmol⋅L 1) and acetaldehyde (5.7 mL, 0.1 mol, 0.5 …
Y Xu, X Zheng, H Yu, X Hu - Bioresource Technology, 2014 - Elsevier
This paper investigated a novel hydrothermal liquefaction process of Chlorella pyrenoidosa catalyzed by Ce/HZSM-5. The chemical groups and components of the residues of C. …
Number of citations: 127 www.sciencedirect.com
P Salvo - 2015 - ir.library.oregonstate.edu
… Dried over Na2SO4, filtered, and concentrated to yield 2-bromo-3isopropoxybenzaldehyde (… bromo-6-chloro-3-isopropoxybenzaldehyde was added (1.13 g, 4.0 mmol). After slowly …
Number of citations: 0 ir.library.oregonstate.edu
EG Delany, SJ Connon - Organic & Biomolecular Chemistry, 2021 - pubs.rsc.org
… slower reactions: 52 can be obtained in 48% yield through cross-coupling between 3-anisaldehyde (51) and 27 with 83% ee after 20 hours (entry 10), while 3-isopropoxybenzaldehyde (…
Number of citations: 14 pubs.rsc.org
S Tummanapalli, DN Vangapandu, P Muthuraman… - Tetrahedron …, 2017 - Elsevier
… from Baylis-Hillman adducts of benzaldehyde phenyl vinyl sulfone) and 1s and 1t (derived from Baylis-Hillman adducts of 3-methoxybenzaldehyde and 3-isopropoxybenzaldehyde …
Number of citations: 2 www.sciencedirect.com
UK Mondol, W Islam - 2023 - ijbpsa.com
The isolation procedure of chemical constituents was mainly based on fractionation by solvents of varying polarity. After cold extraction, solvent-solvent partitioning of extract was done …
Number of citations: 0 ijbpsa.com
RC Durley, ML Grapperhaus, BS Hickory… - Journal of medicinal …, 2002 - ACS Publications
… , and evaporated to give 3-isopropoxybenzaldehyde (25) (5.03 g, 67%) as a pale oil. MS: m/z [M + H] 165. The title compound was prepared from 3-isopropoxybenzaldehyde (25) (780 …
Number of citations: 41 pubs.acs.org
F Liu, LQ Yu, C Jiang, L Yang, WT Wu… - Bioorganic & medicinal …, 2010 - Elsevier
Inhibitors of kinesin spindle protein (KSP) are a promising class of anticancer agents that cause mitotic arrest in cells from a failure to form functional bipolar mitotic spindles. Here, we …
Number of citations: 53 www.sciencedirect.com
X Ju, M Allen, P Zhao, P Salvo, FB Dyer… - The Journal of …, 2019 - ACS Publications
The terphenyl substructure of the chiral cyclophane natural product bazzanin K was constructed. The key step involved sequential Suzuki couplings of a nonsymmetric dibromobenzene…
Number of citations: 7 pubs.acs.org
NJ Lawrence, F Muhammad - Tetrahedron, 1998 - Elsevier
… This technique was applied to the reaction between (3,4,5-trimethoxybenzyl)diphenylphosphine oxide 16 and the 4-methoxy-3-isopropoxybenzaldehyde 17; quenching with water at 0 *…
Number of citations: 25 www.sciencedirect.com

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